METHYL 4,5-DIMETHOXY-2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZOATE
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Overview
Description
Methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate core substituted with methoxy groups and a furan ring, which is further functionalized with a phenylsulfanyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate core: The benzoate core can be synthesized through esterification of 4,5-dimethoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2,5-dihydroxy compound.
Functionalization with phenylsulfanyl group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylsulfanyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the benzoate core can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The furan ring and methoxy groups may also contribute to the compound’s overall biological activity by interacting with various cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: A precursor in the synthesis of the target compound.
(2,5-dimethoxy-4-methylphenyl)(methyl)sulfane: A related compound with a similar phenylsulfanyl group.
Uniqueness
Methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the furan ring and the phenylsulfanyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-26-19-11-16(22(25)28-3)17(12-20(19)27-2)23-21(24)18-10-9-14(29-18)13-30-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYYWVXXVAKPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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